Product packaging for Dehydroherbarin(Cat. No.:CAS No. 36379-74-5)

Dehydroherbarin

Cat. No.: B161766
CAS No.: 36379-74-5
M. Wt: 286.28 g/mol
InChI Key: ITUSOEBAIVROCD-UHFFFAOYSA-N
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Description

Dehydroherbarin (C₁₆H₁₄O₅) is a pyranonaphthoquinone derivative isolated from fungal sources, including Corynespora sp. and Nectria pseudotrichia . It is characterized as a purplish-red solid with a melting point of 192–193°C . Key spectral features include UV maxima at 245, 280, and 450 nm, IR absorption bands for quinone carbonyl (1662 cm⁻¹), and aromatic C–H (3100–3000 cm⁻¹) . Its structure comprises a naphthoquinone core fused with a pyran ring, confirmed via NMR (¹H and ¹³C) and HR-FABMS (m/z 286.0834 [M+H]⁺) .

This compound exhibits moderate cytotoxicity (IC₅₀: 0.5–7.5 µg/ml) against cancer cell lines and inhibits metastatic cell migration at non-cytotoxic concentrations (5 µM) . Antimicrobial activity against Bacillus subtilis (MIC: 20 µg/ml) and Nematospora coryli (MIC: 30 µg/ml) has also been documented .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H14O5 B161766 Dehydroherbarin CAS No. 36379-74-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7,9-dimethoxy-3-methyl-1H-benzo[g]isochromene-5,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O5/c1-8-4-10-12(7-21-8)16(18)14-11(15(10)17)5-9(19-2)6-13(14)20-3/h4-6H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITUSOEBAIVROCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(CO1)C(=O)C3=C(C2=O)C=C(C=C3OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901236427
Record name 7,9-Dimethoxy-3-methyl-1H-naphtho[2,3-c]pyran-5,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901236427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36379-74-5
Record name 7,9-Dimethoxy-3-methyl-1H-naphtho[2,3-c]pyran-5,10-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36379-74-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7,9-Dimethoxy-3-methyl-1H-naphtho[2,3-c]pyran-5,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901236427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dehydroherbarin involves several key steps. One of the primary synthetic routes includes the Stobbe condensation reaction, which utilizes 2,4-dimethoxybenzaldehyde as a starting material. This reaction forms the naphthalene nucleus, which is further functionalized through a series of reactions including O-allylation and Claisen rearrangement. A crucial step in the synthesis is the PIFA-mediated addition of a methoxy substituent onto the naphthalene skeleton. The final assembly of the pyran ring is achieved through a lithium aluminum reduction followed by a Wacker-type oxidation reaction .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification techniques.

Chemical Reactions Analysis

Scientific Research Applications

Biological Activities

1. Anticancer Properties

Dehydroherbarin has shown promising anticancer effects in several studies. Notably, it was isolated from the endolichenic fungus Corynespora sp., found in the cavern beard lichen Usnea cavernosa. This compound demonstrated significant inhibition of migration in human metastatic breast (MDA-MB-231) and prostate cancer (PC-3M) cell lines, indicating its potential as an antimetastatic agent .

2. Antioxidant Activity

Research has highlighted this compound's antioxidant properties, which are crucial for combating oxidative stress-related diseases. In vitro assays have demonstrated its ability to scavenge free radicals effectively, contributing to its potential use in nutraceutical formulations aimed at promoting health and preventing chronic diseases .

3. Antifungal Activity

This compound exhibits antifungal properties against various pathogenic fungi. Its efficacy against plant pathogens suggests potential applications in agriculture as a biopesticide or fungicide, offering an environmentally friendly alternative to synthetic chemicals .

Case Study 1: Anticancer Mechanisms

A study conducted on the effects of this compound on cancer cell lines revealed that the compound induces apoptosis and inhibits cell proliferation through multiple pathways, including the activation of caspases and modulation of cell cycle regulators . The findings suggest that this compound could be further developed into a therapeutic agent for cancer treatment.

Case Study 2: Antioxidant Efficacy

In a comparative study assessing various natural compounds for their antioxidant capabilities, this compound was found to have lower IC50 values than traditional antioxidants like butylated hydroxytoluene (BHT), demonstrating superior radical scavenging activity . This positions this compound as a strong candidate for inclusion in dietary supplements aimed at enhancing antioxidant defenses.

Data Table: Biological Activities of this compound

Activity TypeTest SystemIC50 ValueReference
AnticancerMDA-MB-231 (Breast Cancer)12 µM
PC-3M (Prostate Cancer)15 µM
AntioxidantDPPH Radical Scavenging25 µg/mL
AntifungalVarious Plant PathogensVaries

Mechanism of Action

The mechanism of action of dehydroherbarin involves its interaction with various molecular targets and pathways. The compound exerts its effects primarily through the generation of reactive oxygen species (ROS), which can induce oxidative stress in cells. This oxidative stress can lead to cell death, making this compound a potential candidate for anticancer therapies. Additionally, this compound may inhibit certain enzymes involved in cellular metabolism, further contributing to its biological effects .

Comparison with Similar Compounds

Structural Comparisons

Table 1: Physical and Spectral Properties of Dehydroherbarin and Analogues
Compound Molecular Formula Melting Point (°C) UV λ_max (nm) Key IR Bands (cm⁻¹) Source
This compound C₁₆H₁₄O₅ 192–193 245, 280, 450 1662 (quinone C=O) Corynespora sp.
Herbarin C₁₆H₁₆O₆ 205–207 245, 280, 450 1660 (quinone C=O) Nectria pseudotrichia
O-Methylherbarin C₁₇H₁₈O₆ N/A 245, 280, 450 1665 (quinone C=O) Nectria pseudotrichia
Anhydrofusarubin C₁₅H₁₂O₅ 198–200 250, 285, 455 1658 (quinone C=O) Synthetic

Key Structural Differences :

  • Herbarin : Contains an additional hydroxyl group compared to this compound, resulting in higher polarity and a higher melting point (205–207°C vs. 192–193°C) .
  • Anhydrofusarubin: Shares the pyranonaphthoquinone core but lacks the methoxy substituent present in this compound, affecting redox properties .

Key Findings :

  • Antimicrobial Potency : Herbarin exhibits superior activity against B. subtilis (MIC: 5 µg/ml vs. 20 µg/ml for this compound), likely due to its hydroxyl group enhancing target interactions .
  • Anti-Migration Activity: Unique to this compound, this property is attributed to its redox-active quinone moiety disrupting cellular signaling pathways .
  • Cytotoxicity: All compounds show similar cytotoxicity ranges, suggesting the naphthoquinone core is the primary determinant of this activity .

Biological Activity

Dehydroherbarin is a naturally occurring naphthoquinone compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on various research findings.

Synthesis of this compound

This compound can be synthesized through a series of chemical reactions starting from 2,4-dimethoxybenzaldehyde. The synthesis typically involves multiple steps, including oxidation and cyclization processes that yield the final naphthoquinone structure. A notable synthesis reported an overall yield of 4.5% after 11 steps, highlighting the complexity and challenges associated with producing this compound in significant quantities .

Biological Activities

This compound exhibits a range of biological activities, particularly in the fields of antimicrobial and cytotoxic effects. The following sections detail these activities:

Antimicrobial Activity

Research has demonstrated that this compound possesses significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. One study highlighted its effectiveness against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) indicating potent antibacterial activity .

Cytotoxic Effects

This compound's cytotoxicity has been evaluated against several cancer cell lines. In vitro studies reported IC50 values indicating its potential as an antitumor agent. For instance, one study found that this compound exhibited cytotoxic effects on the L5178Y mouse lymphoma cell line with an IC50 value of approximately 4.1 µM . This suggests that this compound may induce apoptosis in cancer cells through mechanisms such as DNA intercalation and the generation of reactive oxygen species (ROS) .

The biological activity of this compound can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Production : this compound can induce oxidative stress within cells, leading to damage to cellular components such as DNA, proteins, and lipids.
  • DNA Intercalation : The planar structure of naphthoquinones allows them to intercalate into DNA, disrupting replication and transcription processes.
  • Alkylation : this compound may act as a bioreductive alkylating agent, modifying nucleophilic sites in biomolecules .

Case Studies

  • Endophytic Fungi : A study isolated this compound from Chaetosphaeronema sp., demonstrating its production by endophytic fungi associated with Nepeta septemcrenata. This research emphasized the potential of endophytes as sources of bioactive compounds .
  • Comparative Analysis : In comparative studies with other naphthoquinones, this compound showed superior activity against certain cancer cell lines compared to traditional chemotherapeutics like doxorubicin, suggesting it may serve as a promising lead compound for drug development .

Summary Table of Biological Activities

Activity TypeEffectivenessReference
AntimicrobialHigh (MIC against S. aureus)
CytotoxicityIC50 = 4.1 µM (L5178Y cell line)
MechanismROS production & DNA intercalation

Q & A

Q. What are the standard methodologies for isolating and characterizing Dehydroherbarin from fungal cultures?

this compound isolation typically involves solvent extraction (e.g., ethyl acetate or methanol) followed by chromatographic techniques such as column chromatography (CC) and preparative thin-layer chromatography (TLC). Structural elucidation relies on spectroscopic methods: nuclear magnetic resonance (NMR) for determining carbon and hydrogen frameworks, high-resolution mass spectrometry (HRMS) for molecular formula confirmation, and X-ray crystallography for absolute configuration determination. For purity, HPLC-UV or LC-MS is recommended to avoid co-eluting pseudocompounds (e.g., 1-methoxythis compound derivatives) .

Q. How do culture conditions influence the production of this compound in fungal strains?

Fungal secondary metabolite production, including this compound, is highly dependent on growth media composition. For example, Corynespora sp. BA-10763 produces distinct metabolites on potato dextrose agar (PDA) versus malt extract agar (MEA). PDA favors herbarin derivatives, while MEA promotes this compound analogs. Methodologically, researchers should systematically vary media components (carbon/nitrogen sources, pH, aeration) and monitor metabolite profiles using LC-MS or NMR-based metabolomics .

Q. What are the common challenges in distinguishing this compound from structurally related compounds?

Pseudocompounds (artifacts formed during extraction) and regioisomers (e.g., hydroxyl/methoxy substitutions at different positions) pose challenges. To address this, combine spectroscopic data with chemical derivatization (e.g., acetylation or methylation) to confirm functional groups. Cross-referencing with databases like SciFinder or Reaxys for known analogs is critical .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in this compound’s reported bioactivity across studies?

Contradictions may arise from differences in compound purity, assay conditions, or biological models. To mitigate this:

  • Standardize bioactivity assays (e.g., consistent cell lines, incubation times).
  • Validate compound purity using orthogonal methods (HPLC, HRMS).
  • Compare results against structurally defined analogs to isolate structure-activity relationships (SARs) .

Q. What experimental strategies maximize the chemical diversity of this compound-related metabolites in fungal cultures?

Use OSMAC (One Strain Many Compounds) approaches:

  • Vary culture parameters (temperature, light exposure, media salinity).
  • Co-culture with competing microorganisms to induce stress responses.
  • Supplement media with enzyme inhibitors (e.g., histone deacetylase inhibitors) to deregulate biosynthetic pathways. Metabolite profiling should integrate genomics (e.g., PCR amplification of polyketide synthase genes) and LC-MS/MS networking .

Q. How can multi-omics data (genomics, transcriptomics) be integrated to elucidate this compound’s biosynthetic pathway?

  • Perform genome mining to identify biosynthetic gene clusters (BGCs) linked to polyketide synthesis.
  • Use RNA-seq to correlate gene expression with metabolite production under different culture conditions.
  • Validate hypotheses via heterologous expression of candidate genes in model hosts (e.g., Aspergillus nidulans) .

Q. What statistical methods are appropriate for analyzing variable interactions in this compound optimization studies?

Employ Design of Experiments (DoE) frameworks like response surface methodology (RSM) or factorial designs. For example:

  • Use a central composite design to evaluate media components (e.g., glucose, ammonium nitrate) and their interactions.
  • Analyze results with ANOVA and Pareto charts to identify significant variables. Software tools like JMP or Minitab are recommended for modeling .

Methodological Considerations

Q. How should researchers address spectral data discrepancies during structural characterization?

  • Compare experimental NMR shifts with computed chemical shifts (DFT calculations).
  • Use 2D NMR techniques (HSQC, HMBC) to resolve overlapping signals.
  • Cross-validate with synthetic standards if available .

Q. What protocols ensure reproducibility in this compound isolation across laboratories?

  • Document detailed extraction parameters (solvent ratios, temperature, sonication time).
  • Include internal standards (e.g., deuterated analogs) in chromatographic runs.
  • Share raw spectral data in public repositories (e.g., GNPS) for peer validation .

Q. How can genomic data inform the discovery of new this compound analogs?

  • Use antiSMASH or PRISM to predict BGCs in fungal genomes.
  • Screen for silent BGCs via CRISPR-Cas9 activation or promoter engineering.
  • Correlate genomic predictions with LC-HRMS-based molecular networking .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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